TMIO
Overview
Description
TMIO is an organic compound with the molecular formula C6H10N2O. It is a nitrone spin trapping agent used for detecting free radicals in various chemical and biological systems . This compound is known for its ability to form spin adducts with short-lived free radicals, making it valuable in research applications.
Mechanism of Action
Target of Action
The primary targets of TMIO are O-, C-, and S-centered radicals . These radicals are unstable atoms or molecules that have unpaired valence electrons, which can lead to various chemical reactions.
Mode of Action
This compound acts as a nitrone spin trapping agent . In this role, it forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. This means that this compound can effectively trap these radicals and prevent them from causing further damage.
Result of Action
The primary result of this compound’s action is the neutralization of harmful free radicals . By trapping these radicals, this compound can prevent oxidative stress and potential damage to cellular components. This makes this compound a valuable tool in studying oxidative stress and related conditions.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as copper ions, can catalyze the production of free oxygen radicals. .
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethyl-2H-imidazole 1-oxide is used in spin trapping studies. It forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. It does not trap superoxide radicals, making it an effective tool for distinguishing OH and thiol radicals in the presence of superoxide radicals.
Cellular Effects
It is known to be a selective, cell permeable and non-toxic spin trap for peroxynitrite and secondary O-, C-, S-, and N- centered free radicals .
Molecular Mechanism
The molecular mechanism of 2,2,4-Trimethyl-2H-imidazole 1-oxide involves the formation of spin adducts with various short-lived free radicals. This process allows for the detection and identification of these radicals, which can be crucial in understanding biochemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMIO typically involves the oxidation of 2,2,4-trimethylimidazole. One common method is the reaction of 2,2,4-trimethylimidazole with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
TMIO undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazol-2-ones.
Reduction: Reduction reactions can convert it back to 2,2,4-trimethylimidazole.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate as a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkylating agents under mild conditions.
Major Products Formed
Oxidation: Imidazol-2-ones.
Reduction: 2,2,4-Trimethylimidazole.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
TMIO is widely used in scientific research due to its ability to trap free radicals. Some of its applications include:
Chemistry: Used in spin trapping studies to detect and identify free radicals in chemical reactions.
Biology: Employed in studies involving oxidative stress and radical-mediated biological processes.
Medicine: Investigated for its potential in detecting and mitigating oxidative damage in biological systems.
Industry: Utilized in the development of sensors and materials that require radical detection capabilities.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylimidazole: The parent compound, which lacks the oxide group.
2,4,5-Trimethylimidazole: A structural isomer with different substitution patterns.
1,2,4-Trisubstituted imidazoles: Compounds with various substituents at the 1, 2, and 4 positions.
Uniqueness
TMIO is unique due to its nitrone functionality, which allows it to trap free radicals effectively. This property distinguishes it from other imidazole derivatives that may not have the same radical trapping capabilities .
Properties
IUPAC Name |
2,2,4-trimethyl-1-oxidoimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGTNPXWSLRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC([N+](=C1)[O-])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327527 | |
Record name | TMIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136440-22-7 | |
Record name | TMIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-Trimethyl-2H-imidazole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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